molecular formula C9H13IN4 B8749781 N4-Cyclopentyl-5-iodo-2,4-pyrimidinediamine

N4-Cyclopentyl-5-iodo-2,4-pyrimidinediamine

Cat. No.: B8749781
M. Wt: 304.13 g/mol
InChI Key: XHUFOBOIFMAKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Cyclopentyl-5-iodo-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C9H13IN4 and its molecular weight is 304.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13IN4

Molecular Weight

304.13 g/mol

IUPAC Name

4-N-cyclopentyl-5-iodopyrimidine-2,4-diamine

InChI

InChI=1S/C9H13IN4/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,12,13,14)

InChI Key

XHUFOBOIFMAKBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of compound 315 (25.5 g, 143 mmol) in DMF (120 mL) was added N-iodosuccinimide (32 g, 143 mmol) in two portions at rt. The resulting mixture was stirred at rt for 2 h. Upon workup, the mixture was poured into ice and saturated Na2CO3 aqueous solution with some sodium sulfite and extracted with ethyl acetate (2×). The combined organics were washed with saturated Na2CO3 aqueous solution (3×), dried over Na2SO4, and concentrated in vacuo. The residue was subjected to combi-flash column chromatography (methanol/DCM) to give compound 243 (39 g, 73% yield in 2 steps). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.89 (1 H, s), 6.18 (2 H, s), 5.63 (1 H, d, J=7.6 Hz), 4.30 (1 H, sxt, J=7.4 Hz), 1.84-1.96 (2 H, m), 1.61-1.74 (2 H, m), 1.42-1.58 (4 H, m). LCMS-ESI (POS), M/Z, M+1: Found 305.0.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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